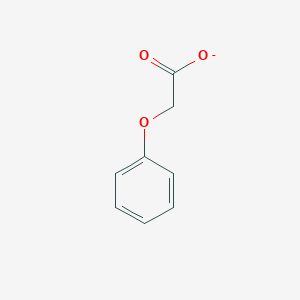

Phenoxyacetate

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H7O3- |

|---|---|

Peso molecular |

151.14 g/mol |

Nombre IUPAC |

2-phenoxyacetate |

InChI |

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/p-1 |

Clave InChI |

LCPDWSOZIOUXRV-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)OCC(=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)OCC(=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Phenoxyacetate Action in Plant Growth Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetates are a class of synthetic chemicals that mimic the action of indole-3-acetic acid (IAA), the most common naturally occurring auxin plant hormone.[1][2][3] Developed in the 1940s, they represent some of the first selective organic herbicides, capable of controlling broadleaf weeds in monocotyledonous crops like corn and wheat.[1][4] Their mechanism of action is centered on the disruption of normal hormonal balance, leading to uncontrolled and disorganized growth that ultimately results in plant death in susceptible species.[1][5] This guide provides an in-depth examination of the molecular signaling pathways, quantitative receptor interactions, and key experimental protocols used to elucidate the mechanism of phenoxyacetate action.

Core Mechanism of Action: Hijacking the Auxin Signaling Pathway

Phenoxyacetates, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), function by overwhelming the plant's natural auxin signaling cascade.[1][3] Unlike the tightly regulated concentrations of endogenous IAA, the high and persistent levels of these synthetic auxins lead to a catastrophic loss of coordinated development.[3] The core mechanism can be dissected into several key steps: perception, signal transduction, and transcriptional reprogramming.

Perception and Co-Receptor Binding

The primary site of auxin perception is a co-receptor complex in the cell nucleus.[2] This complex consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6][7]

-

TIR1/AFB Proteins: These are F-box proteins that serve as the substrate-recognition component of an SCF (SKP1-CULLIN1-F-Box) E3 ubiquitin ligase complex.[6][8]

-

Aux/IAA Repressors: These proteins bind to and inhibit the activity of AUXIN RESPONSE FACTOR (ARF) transcription factors.[7]

Phenoxyacetates, like IAA, act as a "molecular glue," binding directly within a surface pocket on the TIR1/AFB protein.[8] This binding event stabilizes and enhances the interaction between the TIR1/AFB protein and the Aux/IAA repressor, forming a stable ternary complex (TIR1/AFB-auxin-Aux/IAA).[8][9]

Ubiquitination and Proteasomal Degradation

The formation of this stable complex is the critical signal for the destruction of the Aux/IAA repressor. The SCFTIR1/AFB complex functions as an E3 ubiquitin ligase, which tags the bound Aux/IAA protein with a chain of ubiquitin molecules.[6][7] This polyubiquitination marks the Aux/IAA for rapid degradation by the 26S proteasome.[10]

Transcriptional Reprogramming

With the Aux/IAA repressors destroyed, the AUXIN RESPONSE FACTOR (ARF) transcription factors are released from inhibition.[7][11] Liberated ARFs can then bind to Auxin Response Elements (AREs) in the promoter regions of target genes, either activating or repressing their transcription.[11] This leads to a massive change in the plant's transcriptome, upregulating genes involved in:

-

Cell Elongation and Division: Leading to epinasty (twisting of stems and petioles), tissue swelling, and callus growth.[2][4]

-

Ethylene Biosynthesis: Increased ethylene production contributes to senescence and leaf abscission.[2]

-

Metabolic Processes: Mobilization of metabolic reserves is directed to the growing meristematic tissues, ultimately exhausting the plant's resources.[3]

The sustained and overwhelming activation of these pathways by phenoxyacetates disrupts vascular tissue, inhibits root growth, and leads to the characteristic symptoms of uncontrolled growth that define their herbicidal action.[4]

Caption: The nuclear auxin signaling pathway in the absence (left) and presence (right) of this compound.

Quantitative Data: Receptor Binding Affinity

The efficacy of different auxinic herbicides can be partially explained by their binding affinities for the various TIR1/AFB receptors. While all mimic IAA, there are notable differences in selectivity and strength of binding. Quantitative structure-activity relationship (qSAR) assays using purified receptor proteins provide insight into these interactions.

| Compound | Chemical Class | AtTIR1 | AtAFB2 | AtAFB5 |

| IAA (Indole-3-acetic acid) | Indole-carboxylic acid | 100% | 100% | 100% |

| 2,4-D | Phenoxy-carboxylate | 29% | 22% | 40% |

| MCPA | Phenoxy-carboxylate | Lower than IAA | Lower than IAA | Lower than IAA |

| Mecoprop | Phenoxy-carboxylate | Higher than 2,4-D | Higher than other phenoxy-carboxylates | Lower than IAA |

| Dichlorprop | Phenoxy-carboxylate | Higher than 2,4-D | Lower than IAA | Lower than IAA |

| Picloram | Pyridine-carboxylate | Low | Low | Significantly higher than to TIR1/AFB2 |

| Dicamba | Benzoate | Low | Low | Low |

| Data represents relative binding efficacy compared to the natural auxin IAA, which is set at 100%. Data compiled from quantitative assays.[9] |

This data highlights that while 2,4-D binds to all three tested receptors, its affinity is significantly lower than that of the natural hormone IAA.[9] Other compounds show differential binding, with some, like picloram, demonstrating a clear preference for a specific receptor (AtAFB5), which may contribute to their unique herbicidal properties.[9]

Experimental Protocols

Elucidating the mechanism of phenoxyacetates relies on precise quantification of endogenous and synthetic auxins in plant tissues. The following is a generalized protocol for the high-throughput extraction, purification, and quantification of auxins using gas chromatography-mass spectrometry (GC-MS/MS).[12][13][14]

Protocol: Quantification of Auxins by GC-MS/MS

Objective: To accurately measure the concentration of IAA and synthetic auxins (e.g., 2,4-D) in small amounts of plant tissue.

Materials:

-

Plant tissue (2-20 mg fresh weight)

-

Homogenization buffer

-

Stable isotope-labeled internal standards (e.g., 13C6-IAA, 13C6-2,4-D)

-

Solid Phase Extraction (SPE) tips (e.g., Amino (NH2) resin)[13][15]

-

Derivatization agent

-

Gas chromatograph-mass spectrometer (GC-MS/MS)

Methodology:

-

Sample Preparation:

-

Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Accurately weigh 2-20 mg of tissue into a microcentrifuge tube.

-

-

Homogenization and Internal Standard Spiking:

-

Extraction:

-

Vortex the sample thoroughly and centrifuge to pellet debris.

-

Transfer the supernatant to a new tube for purification.

-

-

Solid Phase Extraction (SPE) Purification:

-

Condition the SPE tip according to the manufacturer's protocol (e.g., washes with hexane, acetonitrile, ethyl acetate, and conditioning buffer).[13][15]

-

Load the sample supernatant onto the SPE tip.

-

Wash the tip with appropriate solvents to remove interfering compounds.

-

Elute the auxin fraction with an appropriate elution solvent.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Add a derivatization agent to the dried sample to increase the volatility and thermal stability of the auxins for GC analysis.

-

-

GC-MS/MS Analysis:

-

Inject the derivatized sample into the GC-MS/MS system.

-

The gas chromatograph separates the different compounds in the sample based on their boiling points and interaction with the column.

-

The triple quadrupole mass spectrometer (MS/MS) is set to Selected Reaction Monitoring (SRM) mode.[12][14] This highly selective mode monitors a specific precursor-to-product ion transition for both the endogenous analyte and its corresponding stable isotope-labeled internal standard, ensuring highly accurate and sensitive quantification.

-

Caption: A generalized experimental workflow for the quantification of auxins in plant tissue.

Conclusion

The mechanism of action for this compound herbicides is a classic example of targeted biochemical disruption. By acting as potent and persistent mimics of natural auxin, they successfully hijack the plant's endogenous hormonal signaling machinery. The process, initiated by binding to the TIR1/AFB co-receptor, triggers a fatal cascade of Aux/IAA repressor degradation and subsequent uncontrolled expression of auxin-responsive genes. This detailed molecular understanding, supported by quantitative binding data and robust analytical protocols, not only explains their efficacy as herbicides but also provides a powerful tool for studying plant growth regulation and developing novel compounds for agricultural and research applications.

References

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. cdn.nufarm.com [cdn.nufarm.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Classification, Function and Mechanism of Action of Plant Hormones - Creative Proteomics [creative-proteomics.com]

- 12. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. experts.umn.edu [experts.umn.edu]

- 15. researchgate.net [researchgate.net]

structure-activity relationship of phenoxyacetic acid derivatives

An In-depth Technical Guide on the Structure-Activity Relationship of Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been extensively explored for a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of phenoxyacetic acid derivatives, focusing on their applications as herbicides, as well as their therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents. The guide details the key structural modifications that influence biological efficacy, presents quantitative data in structured tables, and provides detailed experimental protocols for the evaluation of these compounds. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying principles.

Introduction to Phenoxyacetic Acid Derivatives

Phenoxyacetic acid consists of a phenyl ring linked to a carboxylic acid moiety through an ether bond.[1][2] This core structure is amenable to various chemical modifications, allowing for the fine-tuning of its physicochemical properties and biological activities.[3] The versatility of the phenoxyacetic acid scaffold has led to its incorporation into numerous commercially available drugs and agrochemicals.[1][2] Understanding the SAR of these derivatives is crucial for the rational design of new and more potent agents with improved selectivity and reduced toxicity.[4]

Herbicidal Activity

Phenoxyacetic acid derivatives were among the first synthetic organic herbicides developed and are known for their selective action against broadleaf weeds.[5][6]

Mechanism of Action

The primary herbicidal mechanism of many phenoxyacetic acid derivatives involves mimicking the natural plant growth hormone, indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[5][7][8] These synthetic auxins bind to auxin-binding proteins, disrupting normal plant development.[7] This disruption can involve the discontinuation of oxidizing phosphorylation and affecting the synthesis of RNA.[6]

Structure-Activity Relationship

The herbicidal activity of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[4][6]

-

Position and Nature of Substituents: The introduction of halogens, such as chlorine, into the phenyl ring significantly enhances herbicidal activity.[6] The position of these substituents is critical; for instance, in dichlorophenoxyacetic acid, the 2,4-disubstituted isomer (2,4-D) exhibits the highest physiological activity, while the 2,6-isomer has the lowest.[6]

-

Side Chain Modification: The carboxylic acid group is essential for activity. Esterification of this group can increase the lipophilicity of the molecule, aiding its penetration through the plant cuticle.[6] These esters are then hydrolyzed within the plant to release the active acidic form.[5]

Quantitative Data

The following table summarizes the herbicidal activity of selected phenoxyacetic acid derivatives.

| Compound | Target Species | Activity | Reference |

| N-(2-bromo-4-chlorophenyl)-2-(2, 4-dichlorophenoxy)-N-nitroacetamide | A. albus, Rape, S. sudanense | Good herbicidal activity against roots | Wei et al.[1] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Broadleaf weeds | High physiological activity | The Statesman[6] |

| 2,6-Dichlorophenoxyacetic acid | Broadleaf weeds | Low physiological activity | The Statesman[6] |

Experimental Protocol: Herbicide Bioassay

A common method to assess herbicidal activity is a bioassay using sensitive plant species.[9]

Objective: To determine the effect of phenoxyacetic acid derivatives on plant growth.

Materials:

-

Test compounds (phenoxyacetic acid derivatives)

-

Control herbicide (e.g., 2,4-D)

-

Sensitive plant seeds (e.g., cress, lettuce, or crabgrass)[10][11]

-

Filter paper or agar medium

-

Growth chamber with controlled light and temperature

Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations for each test compound and the control herbicide in a suitable solvent.

-

Plating: Place a sterile filter paper or a layer of agar medium in each petri dish or well. Moisten the filter paper or medium with a known volume of the test solution. A solvent-only control should also be prepared.

-

Seeding: Place a predetermined number of seeds onto the prepared plates.

-

Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle) for a specified period (e.g., 3-7 days).

-

Assessment: Measure the germination rate, root length, and shoot length of the seedlings. The herbicidal effect is determined by the degree of growth inhibition compared to the solvent control.[9] For high-throughput screening, spectral image analysis can be used to assess plant responses.[10][11]

Anticancer Activity

Recent studies have highlighted the potential of phenoxyacetic acid derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][12]

Mechanism of Action

The anticancer mechanisms of phenoxyacetic acid derivatives are diverse and appear to be cell-line specific. Some derivatives induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[12] Others may act as inhibitors of specific signaling pathways, such as the PI3K-Akt pathway, which is often dysregulated in cancer.[13] Certain derivatives have also been shown to act as partial agonists of Peroxisome Proliferator-Activated Receptor γ (PPARγ), which can regulate cell proliferation.[14]

dot

Caption: Simplified signaling pathways affected by phenoxyacetic acid derivatives.

Structure-Activity Relationship

-

Substituents on the Phenyl Ring: The presence and position of substituents like halogens (e.g., bromine) or electron-withdrawing groups can significantly influence cytotoxic potency.[15] For example, a bromine group at the 4-position of the phenyl ring has been shown to enhance inhibitory activity against cancer cells.[15]

-

Side Chain Modifications: The acetamide moiety and its substitutions are critical. Modifications at this position can alter the compound's interaction with biological targets.

-

Chirality: The stereochemistry of chiral derivatives can play a role in their antiproliferative activity and their function as PPARγ partial agonists.[14]

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected phenoxyacetic acid derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4-Chlorophenoxyacetic acid | Breast cancer cells | 0.194 ± 0.09 µg/mL | Terenteva et al.[1] |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Not specified | 4.8 ± 0.35 | Not specified[1] |

| Compound I (a phenoxy acetamide derivative) | HepG2 (Liver cancer) | 1.43 | Mohammed et al.[12] |

| Compound II (a phenoxy acetamide derivative) | HepG2 (Liver cancer) | 6.52 | Mohammed et al.[12] |

| 5-Fluorouracil (Standard Drug) | HepG2 (Liver cancer) | 5.32 | Mohammed et al.[12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16]

dot

Caption: Experimental workflow for the MTT cytotoxicity assay.

Objective: To determine the IC₅₀ value of a phenoxyacetic acid derivative.[17]

Materials:

-

Cancer cell line (e.g., HepG2, MCF-7)[12]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (solvent only) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]

Antimicrobial Activity

Phenoxyacetic acid derivatives have also been investigated for their antibacterial and antifungal properties.[1][18]

Mechanism of Action

The exact antimicrobial mechanism for many phenoxyacetic acid derivatives is not fully elucidated. However, it is proposed that, similar to other phenolic compounds, they may interfere with bacterial cell wall and membrane integrity.[19] Some derivatives, like Penicillin V, inhibit penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall, leading to cell lysis.[19]

Structure-Activity Relationship

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyrazole, can lead to potent antimycobacterial activity.[20]

-

Substitutions: The presence of specific substituents can enhance activity against certain bacterial strains. For example, derivatives with four fluoro groups have shown good inhibition.[1]

-

β-Lactam Rings: The synthesis of monocyclic cis-β-lactams from phenoxyacetic acid has yielded compounds with moderate antibacterial and antifungal activities.[21]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.[22][23]

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | Mycobacterium tuberculosis H37Rv | 0.06 | Ashref et al.[19] |

| 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid | M. tuberculosis H37Rv & INH-resistant M. tuberculosis | 0.06 | Ali & Shaharyar[20] |

| Methyl N'-(4-(1H-pyrrol-1-yl)benzoyl)formohydrazonate | Mycobacterium tuberculosis H37Rv | Promising activity | More et al.[1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25]

dot

Caption: Workflow for MIC determination using the broth microdilution method.

Objective: To determine the MIC of a phenoxyacetic acid derivative against a specific bacterial strain.[23]

Materials:

-

Test compound

-

Bacterial strain (e.g., S. aureus, E. coli)

-

96-well microtiter plates

-

Sterile Mueller-Hinton broth (MHB)[24]

-

Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5x10⁵ CFU/mL)[23]

-

Incubator

Procedure:

-

Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound at a high concentration to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.

-

Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[23][24]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[22][26]

Other Biological Activities

Anti-inflammatory Activity (COX-2 Inhibition)

Certain phenoxyacetic acid derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.[27] The selectivity for COX-2 over COX-1 is a key design consideration to reduce gastrointestinal side effects.[28] SAR studies have shown that specific substitutions on the aryl groups attached to a core ring are crucial for potent and selective COX-2 inhibition.[28] For instance, compounds with a chlorophenyl motif coupled with the phenoxyacetic acid moiety have demonstrated significant COX-2 inhibitory activity, with IC₅₀ values as low as 0.06 µM.[28]

PPAR Agonist Activity

Phenoxyacetic acid derivatives have been identified as partial agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the δ subtype.[29][30] PPARs are nuclear receptors that play a key role in regulating lipid and carbohydrate metabolism.[14][30] The development of subtype-selective PPAR agonists is a promising strategy for treating metabolic diseases. SAR studies have focused on optimizing the hydrophobic tail of the molecule to achieve potent and balanced pan-PPAR agonism.[31]

Conclusion

The phenoxyacetic acid scaffold is a remarkably versatile platform for the development of biologically active compounds. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns and stereochemistry in determining the efficacy and selectivity of these derivatives across various applications, from agriculture to medicine. A thorough understanding of these SAR principles, combined with robust experimental evaluation, will continue to drive the discovery of novel phenoxyacetic acid-based agents with enhanced performance and safety profiles.

References

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. thestatesman.com [thestatesman.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 10. mdpi.com [mdpi.com]

- 11. Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel Phenoxyacetic Acid (4-Aminophenoacetic Acid) Shikonin Ester Kills KRAS Mutant Colon Cancer Cells via Targeting the Akt Allosteric Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis-β-lactams using 2-ethoxy carbonyl DCPN as a carboxylic acid activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. study.com [study.com]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. droracle.ai [droracle.ai]

- 25. bmglabtech.com [bmglabtech.com]

- 26. bio.libretexts.org [bio.libretexts.org]

- 27. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

The Discovery of Novel Phenoxyacetate Analogues as Potent Antimicrobial Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Phenoxyacetate derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This technical guide provides an in-depth overview of the synthesis, antimicrobial evaluation, and mechanism of action of novel this compound analogues, with a focus on their potential as inhibitors of the Pseudomonas aeruginosa Type III Secretion System (T3SS).

Synthesis of this compound Analogues

The general synthetic route to this compound analogues involves the Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetate, typically in the presence of a base. The versatility of this method allows for the introduction of a wide array of substituents on the aromatic ring, enabling the exploration of structure-activity relationships.

General Experimental Protocol for Synthesis

Materials:

-

Substituted phenol

-

Ethyl chloroacetate or methyl chloroacetate

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of the substituted phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Evaporate the solvent under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

For the synthesis of the corresponding carboxylic acid, dissolve the purified ester in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the phenoxyacetic acid derivative.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound analogues is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Protocol for Broth Microdilution MIC Assay

Materials:

-

Synthesized this compound analogues

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

-

Prepare a standardized inoculum of the microbial suspension equivalent to a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the microbial inoculum to each well containing the serially diluted compounds.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of synthesized this compound analogues against various microbial strains.

| Compound ID | R-Group | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (PAO1) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |

| PA-1 | H | >128 | >128 | >128 | >128 |

| PA-2 | 4-Cl | 64 | 128 | 128 | 64 |

| PA-3 | 2,4-diCl | 32 | 64 | 64 | 32 |

| PA-4 | 4-NO₂ | 16 | 32 | 32 | 16 |

| PA-5 | 4-CF₃ | 8 | 16 | 16 | 8 |

| PA-6 | 3,5-diCF₃ | 4 | 8 | 8 | 4 |

Mechanism of Action: Inhibition of Pseudomonas aeruginosa Type III Secretion System

A significant mechanism of action for a subset of phenoxyacetamide analogues is the inhibition of the Type III Secretion System (T3SS) in Gram-negative bacteria like Pseudomonas aeruginosa. The T3SS is a needle-like apparatus that injects bacterial effector proteins directly into the cytoplasm of host cells, a crucial step in pathogenesis.

Phenoxyacetamide inhibitors have been shown to target PscF, the protein that polymerizes to form the T3SS needle filament. By binding to PscF, these compounds are thought to interfere with the assembly of the needle, thereby preventing the secretion of virulence factors.[1][2][3]

Visualizing the Experimental Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes in the discovery and action of these novel antimicrobial agents.

Caption: General experimental workflow for the synthesis and antimicrobial screening of this compound analogues.

Caption: Proposed mechanism of action of phenoxyacetamide analogues via inhibition of PscF and the T3SS needle assembly.

Caption: Logical relationship in the structure-activity relationship (SAR) studies of this compound analogues.

Conclusion and Future Directions

This compound analogues represent a versatile scaffold for the development of novel antimicrobial agents. The ability to systematically modify their structure allows for the fine-tuning of their activity and the exploration of their therapeutic potential. The inhibition of the Pseudomonas aeruginosa T3SS by phenoxyacetamide derivatives highlights a promising strategy to combat this opportunistic pathogen by disarming its virulence mechanisms rather than directly killing the bacterium, which may reduce the selective pressure for resistance development.

Future research should focus on the synthesis and evaluation of a broader range of analogues to expand the structure-activity relationship knowledge base. Further mechanistic studies are also warranted to identify other potential microbial targets and to fully elucidate the molecular interactions between the inhibitors and their targets. These efforts will be crucial in advancing this promising class of compounds towards clinical development.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mutations in the Pseudomonas aeruginosa needle protein gene pscF confer resistance to phenoxyacetamide inhibitors of the type III secretion system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Structure-Function-Inhibition Analysis of the Pseudomonas aeruginosa Type III Secretion Needle Protein PscF - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Analysis of Organic Acids in Cocoa Beans and the Status of Phenoxyacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the subject of phenoxyacetic acid's presence in cocoa beans (Theobroma cacao). A thorough review of scientific literature reveals no credible evidence to support the natural occurrence of phenoxyacetic acid in cocoa beans . Phenoxyacetic acid is a synthetic compound, primarily known for its use as a herbicide and as a precursor in the synthesis of other chemicals. While some online databases mention its detection in cocoa, these claims are not substantiated by primary, peer-reviewed research. Its presence in a cocoa sample would most likely indicate environmental contamination or contact with agricultural chemicals.

In light of this, this guide provides a comprehensive overview of the organic acids that are well-documented as natural constituents of cocoa beans. These compounds are critical to the flavor development of chocolate and are of significant interest to food scientists and researchers. This paper details the types and concentrations of these acids, the established methodologies for their extraction and quantification, and the analytical workflows involved.

The Status of Phenoxyacetic Acid in Theobroma cacao

Phenoxyacetic acid (POA) is an O-phenyl derivative of glycolic acid. It is structurally related to synthetic auxins and serves as the backbone for many widely used herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and MCPA. While it has minor uses as a food additive or fragrance component, its origin is synthetic.

Despite isolated mentions in non-peer-reviewed databases, extensive chromatographic and mass spectrometric studies of cocoa's chemical composition have not identified phenoxyacetic acid as a naturally occurring metabolite. Numerous studies analyzing pesticide residues in cocoa have detected various other synthetic compounds, but phenoxyacetic acid is not reported as a common contaminant. Therefore, any research into phenoxyacetic acid in cocoa should be approached from the perspective of residue analysis rather than as a study of a natural product.

Naturally Occurring Organic Acids in Cocoa Beans

The organic acid profile of cocoa beans is a complex mixture that significantly influences the final flavor of chocolate. These acids are primarily formed during the fermentation and drying stages of cocoa processing, where microbial activity on the pulp surrounding the beans leads to the production of various metabolites that diffuse into the bean cotyledon.

The primary organic acids found in cocoa beans can be categorized as non-volatile and volatile.

-

Non-Volatile Acids: Citric, Oxalic, Malic, Lactic, Succinic, and Tartaric acid.

-

Volatile Acids: Acetic acid is the most significant, with smaller amounts of propionic and isobutyric acids.

The concentration of these acids is highly dependent on the cocoa variety, geographical origin, and, most importantly, the fermentation and drying protocols.

Quantitative Data on Organic Acids in Fermented Cocoa Beans

The following tables summarize the concentration ranges for key organic acids found in fermented cocoa beans as reported in scientific literature. These values can vary significantly based on the factors mentioned above.

Table 1: Concentration of Non-Volatile Organic Acids in Fermented Cocoa Beans

| Organic Acid | Concentration Range (mg/g of dry bean) |

| Citric Acid | 5.6 - 13.2 |

| Lactic Acid | 1.1 - 7.1 |

| Oxalic Acid | 2.4 - 4.3 |

| Malic Acid | 0.2 - 1.0 |

| Succinic Acid | 0.2 - 0.7 |

Source: Data compiled from multiple analytical studies.

Table 2: Concentration of Volatile Organic Acids in Fermented Cocoa Beans

| Organic Acid | Concentration Range (mg/g of dry bean) |

| Acetic Acid | 0.38 - 1.34 |

| Propionic Acid | 0.042 - 0.289 |

Source: Data compiled from multiple analytical studies.

Experimental Protocols for Organic Acid Analysis

The accurate quantification of organic acids in the complex matrix of cocoa beans requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Sample Preparation and Extraction

This protocol outlines a standard method for extracting organic acids from cocoa beans for HPLC analysis.

-

Homogenization: Freeze-dry a representative sample of fermented cocoa beans. Grind the beans into a fine, homogenous powder using a laboratory mill.

-

Defatting (Optional but Recommended): To remove the high content of cocoa butter which can interfere with analysis, perform a Soxhlet extraction or a series of washes with a non-polar solvent like n-hexane.

-

Weigh 5 grams of cocoa powder into a centrifuge tube.

-

Add 20 mL of n-hexane, vortex for 5 minutes, and centrifuge at 6000 rpm for 15 minutes.

-

Discard the supernatant. Repeat this step 3-4 times until the solvent is clear.

-

Allow the defatted cocoa powder to air-dry in a fume hood to remove residual hexane.

-

-

Aqueous Extraction:

-

Weigh 1 gram of the defatted cocoa powder into a new centrifuge tube.

-

Add 10 mL of ultrapure water (or a dilute acid solution, e.g., 5.0 mM H₂SO₄, to match the mobile phase).

-

Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.

-

Place the tube in a heated water bath at 60-80°C for 20 minutes to improve extraction efficiency.

-

-

Clarification:

-

Centrifuge the extract at 10,000 rpm for 20 minutes to pellet solid particles.

-

-

Filtration:

-

Filter the supernatant through a 0.45 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial. This step is critical to prevent column clogging.

-

HPLC Method for Quantification

This section describes a typical HPLC setup for the analysis of sugars, ethanol, and key organic acids like citric, lactic, and acetic acid.

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector. A UV detector (set to ~210 nm) can also be used for organic acids.

-

Column: An ion-exchange column, such as an Aminex HPX-87H (300 mm x 7.8 mm), is highly effective for this separation.

-

Mobile Phase: Isocratic elution with 5.0 mM sulfuric acid (H₂SO₄) in ultrapure water. The mobile phase should be filtered and degassed.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60-80°C. Maintaining a high, stable column temperature is crucial for good peak shape and separation on this type of column.

-

Detector: Refractive Index (RI) detector. The detector temperature should be stable and similar to the column temperature.

-

Injection Volume: 10-20 µL.

-

Quantification: Create a multi-level calibration curve using certified standards for each organic acid of interest (e.g., citric acid, lactic acid, acetic acid). Concentrations are determined by comparing the peak area of the analyte in the sample to the calibration curve.[1]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for organic acid analysis.

Caption: Workflow for Organic Acid Extraction and Analysis in Cocoa Beans.

Caption: Logical Flow of the HPLC System for Organic Acid Separation.

Conclusion

While the initial query concerned the natural occurrence of phenoxyacetic acid in cocoa, this investigation concludes that there is no scientific basis for this claim. Phenoxyacetic acid is a synthetic compound, and its detection in cocoa would be an issue of contamination. For researchers in the field, the focus should remain on the well-established profile of naturally occurring volatile and non-volatile organic acids. These compounds, including acetic, lactic, and citric acids, are integral to the development of cocoa's characteristic flavor and are generated through complex microbial processes during fermentation. The standardized analytical protocols provided in this guide offer a robust framework for the accurate quantification of these key quality markers in Theobroma cacao.

References

In Vivo Metabolism and Degradation Pathways of Phenoxyacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetate (PAA), a primary metabolite of the widely used preservative 2-phenoxyethanol, is a molecule of significant interest in the fields of toxicology, pharmacology, and environmental science. Understanding its metabolic fate within a biological system is crucial for assessing the safety of its parent compound and for the development of new chemical entities with similar structural motifs. This technical guide provides a comprehensive overview of the current knowledge on the in vivo metabolism and degradation pathways of this compound, with a focus on mammalian systems. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key metabolic transformations.

Metabolic Pathways of this compound

The in vivo metabolism of this compound is a multi-step process primarily involving Phase I hydroxylation followed by Phase II conjugation reactions, facilitating its renal excretion. While this compound itself can be formed from the metabolism of precursor compounds like 2-phenoxyethanol, it subsequently undergoes further biotransformation.

Phase I Metabolism: Aromatic Hydroxylation

The primary Phase I metabolic reaction for this compound is the hydroxylation of its aromatic ring. This reaction introduces a hydroxyl group, increasing the water solubility of the molecule and providing a site for subsequent conjugation reactions.

The major metabolite formed through this pathway is 4-hydroxyphenoxyacetic acid . The specific cytochrome P450 (CYP450) isoenzymes responsible for this transformation in mammals have not been definitively identified in the reviewed literature. However, CYP450 monooxygenases are well-established catalysts of such aromatic hydroxylation reactions for a wide range of xenobiotics.[1][2][3][4] For structurally related phenoxyacetic acid herbicides, the involvement of hepatic monooxygenases has been observed.

Phase II Metabolism: Conjugation

Following Phase I hydroxylation, both this compound and its hydroxylated metabolite can undergo Phase II conjugation reactions. These reactions involve the covalent attachment of endogenous molecules, which further increases their water solubility and facilitates their elimination from the body. For phenoxyacetic acid herbicides, conjugation is a significant metabolic pathway.[5][6] In dogs, the related compound 2,4-dichlorophenoxyacetic acid has been shown to form a variety of conjugates, including those with taurine, serine, glycine, glutamic acid, cysteine, as well as sulphate and glucuronide conjugates.[7]

The primary conjugation reactions for this compound and its metabolites are presumed to be:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of glucuronic acid.

-

Sulfation: Catalyzed by sulfotransferases (SULTs), this involves the addition of a sulfonate group.

-

Amino Acid Conjugation: This pathway involves the formation of an amide linkage with amino acids like glycine or glutamine.

Excretion and Enterohepatic Circulation

The primary route of excretion for this compound and its metabolites is via the urine.[8] A mass balance study using radiolabeled [14C]-2-phenoxyethanol demonstrated that 73.03% of the administered radioactivity was recovered in the urine, with only a minor fraction (0.66%) found in the feces.[8] Similarly, for related phenoxyacetic acid herbicides, urinary excretion accounts for 90-101% of the administered dose in humans.[5][6]

Glucuronide conjugates of xenobiotics are known to be excreted into the bile, from where they can enter the gastrointestinal tract.[9][10][11] Here, they can be hydrolyzed by bacterial β-glucuronidases, releasing the parent compound or its metabolite, which can then be reabsorbed into the bloodstream. This process, known as enterohepatic circulation , can prolong the half-life of a compound in the body.[10][11] While not definitively demonstrated for this compound, its propensity for glucuronidation suggests that enterohepatic circulation is a potential component of its in vivo disposition.

Quantitative Data

| Parameter | Value | Species | Compound | Source |

| Urinary Excretion | 73.03% of dose | Rat | [14C]-2-Phenoxyethanol derived | [8] |

| Fecal Excretion | 0.66% of dose | Rat | [14C]-2-Phenoxyethanol derived | [8] |

| Urinary Excretion | 90 - 101% of dose | Human | Phenoxyacetic acid herbicides | [5][6] |

| AUC Ratio (PAA/PE) | 4.4 - 5.3 | Rat | Phenoxyacetic Acid / 2-Phenoxyethanol | [12] |

| Elimination Half-life (t½) | ~1 and 6 hours | Rat | 2,4-D and MCPA | [13] |

| Elimination Half-life (t½) | 12 and 11 hours | Human | 2,4-D and MCPA | [13] |

Experimental Protocols

In Vivo Study Design for this compound Metabolism

A typical in vivo study to characterize the metabolism and pharmacokinetics of this compound would involve the following steps:

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.[8]

-

Compound Administration: this compound can be administered via various routes, including intravenous (IV) for determining fundamental pharmacokinetic parameters and oral (PO) or dermal to assess absorption and first-pass metabolism.[14][15][16][17][18] For IV administration, the compound is typically dissolved in a suitable vehicle like saline.

-

Sample Collection: Blood samples are collected at predetermined time points post-administration via cannulation or other appropriate methods. Urine and feces are collected over a defined period (e.g., 72 hours) using metabolic cages.

-

Sample Preparation: Plasma is separated from blood by centrifugation. Urine samples may require a hydrolysis step (e.g., acid hydrolysis) to cleave conjugates and allow for the measurement of total metabolite concentrations.[5][6]

-

Bioanalysis: The concentrations of this compound and its metabolites in plasma, urine, and feces are determined using a validated analytical method, such as LC-MS/MS.

Analytical Methodology: LC-MS/MS for this compound and Metabolites

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the simultaneous quantification of this compound and its metabolites in biological matrices.[12]

-

Chromatography: Reverse-phase chromatography using a C18 column with a gradient elution of mobile phases such as acetonitrile and water with a modifier like formic acid.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for phenoxyacetic acids.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode provides high selectivity and sensitivity.

-

Quantification: Stable isotope-labeled internal standards are used to ensure accuracy and precision.

| Parameter | Phenoxyethanol (PE) | Phenoxyacetic Acid (PAA) |

| LLOQ (Plasma) | 10 ng/mL | 20 ng/mL |

| LLOQ (Urine/Tissue) | 20 ng/mL | 50 ng/mL |

Table adapted from a study on the analysis of PE and PAA in rats.[12]

Signaling Pathways

The current body of literature does not provide direct evidence for the interaction of this compound or its metabolites with specific cellular signaling pathways. Further research is required to investigate potential effects on nuclear receptors, transcription factors, or other signaling cascades that could be relevant to its toxicological profile.

Conclusion

The in vivo metabolism of this compound in mammals is characterized by a two-phase process involving aromatic hydroxylation to 4-hydroxyphenoxyacetic acid, followed by conjugation reactions to form water-soluble metabolites that are primarily excreted in the urine. While the major metabolic pathways have been elucidated, further research is needed to identify the specific enzymes responsible for these transformations and to fully characterize the pharmacokinetic profile of this compound following direct administration. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule and related chemical structures.

References

- 1. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical mechanisms for cytochrome P-450 hydroxylation: evidence for acylation of heme-bound dioxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Laboratory evolution of peroxide-mediated cytochrome P450 hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enterohepatic recycling of phenolphthalein, morphine, lysergic acid diethylamide (LSD) and diphenylacetic acid in the rat. Hydrolysis of glucuronic acid conjugates in the gut lumen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enterohepatic circulation - Wikipedia [en.wikipedia.org]

- 11. Enterohepatic circulation: physiological, pharmacokinetic and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. az.research.umich.edu [az.research.umich.edu]

- 15. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 17. lar.fsu.edu [lar.fsu.edu]

- 18. downstate.edu [downstate.edu]

Exploring the Binding Affinity of Phenoxyacetate to Target Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of phenoxyacetate and its derivatives to various target proteins. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative binding data, and visualization of relevant signaling pathways.

Introduction to this compound and Its Biological Significance

This compound is a chemical compound that serves as a core structure for a variety of biologically active molecules, including herbicides and pharmaceuticals. Its derivatives have been shown to interact with several key proteins in humans and plants, modulating their function and influencing downstream signaling pathways. Understanding the binding affinity and mechanism of action of this compound and its analogs is crucial for the rational design of novel therapeutics and other bioactive agents. This guide focuses on the interaction of this compound with three primary target proteins: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), Auxin-Binding Proteins (ABPs), and Human Serum Albumin (HSA).

Quantitative Binding Affinity Data

The binding affinity of a ligand to its target protein is a critical parameter in drug discovery, typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound and its derivatives with their respective target proteins.

| Ligand | Target Protein | Binding Affinity (Kd) | Method | Reference |

| Phenoxyacetic acid | PIN-FORMED (PIN) auxin transporter | ~ 500 µM | Not Specified | [1] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | PIN-FORMED (PIN) auxin transporter | 59 ± 7 µM | NPA Inhibition Assay | [1] |

| Iophenoxic acid | Human Serum Albumin (HSA) | 0.013 µM | Ultrafiltration |

Table 1: Dissociation Constants (Kd) of this compound and its Derivatives. This table presents the Kd values, which represent the concentration of ligand at which half of the protein binding sites are occupied. A lower Kd value indicates a higher binding affinity.

| Ligand | Target Protein/Cell Line | IC50 | Effect | Reference |

| Chiral phenoxyacetic acid analogues | Colorectal Cancer Cells | Varies (µM range) | Antiproliferative activity | [2] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of Phenoxyacetic Acid Derivatives. This table shows the concentration of a substance that is required for 50% inhibition of a biological process. In this context, it reflects the potency of the compounds in a cell-based assay.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is paramount for structure-activity relationship (SAR) studies and lead optimization. The following sections detail the methodologies for three widely used biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Detailed Protocol:

-

Sample Preparation:

-

Prepare the protein and ligand solutions in the same, thoroughly degassed buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) at a physiological pH of 7.4.

-

The protein concentration in the sample cell is typically in the range of 10-100 µM, while the ligand concentration in the syringe is 10-20 times higher than the protein concentration.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Equilibrate the system to the desired experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, and discard this data point during analysis.

-

Proceed with a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient time between injections to allow the system to return to thermal equilibrium.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the integrated heat data against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time.

Principle: The ligand is immobilized on a gold-coated sensor chip. When the analyte flows over the surface and binds to the ligand, the refractive index at the sensor surface changes, which is detected as a change in the SPR angle. This change is proportional to the mass of the bound analyte.

Detailed Protocol:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration and covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the analyte (this compound) in a suitable running buffer (e.g., HBS-EP+) over the immobilized ligand surface.

-

Include a reference flow cell (e.g., an activated and deactivated surface without immobilized ligand) to subtract non-specific binding and bulk refractive index changes.

-

Monitor the association phase during analyte injection and the dissociation phase during buffer flow.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

-

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand upon binding to a larger protein.

Principle: A small fluorescent molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein, its rotational motion is slowed, leading to an increase in fluorescence polarization.

Detailed Protocol:

-

Reagent Preparation:

-

Synthesize or obtain a fluorescently labeled version of the ligand (or a competitive ligand).

-

Prepare a series of dilutions of the unlabeled ligand (this compound) and a fixed concentration of the target protein and the fluorescent tracer in a suitable assay buffer.

-

-

Assay Procedure:

-

In a microplate, add the fixed concentrations of the target protein and the fluorescent tracer to wells containing increasing concentrations of the unlabeled competitor (this compound).

-

Include control wells with only the fluorescent tracer and with the tracer and protein but no competitor.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

-

Measurement and Data Analysis:

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the resulting competition curve to a sigmoidal dose-response model to determine the IC50 value of the unlabeled ligand.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ligand-protein interactions is essential for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for determining binding affinity.

A general workflow for determining protein-ligand binding affinity.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling Pathway

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Phenoxyacetic acid derivatives have been identified as partial agonists of PPARγ[2]. Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

Simplified PPARγ signaling pathway activated by a this compound derivative.

Auxin-Binding Protein 1 (ABP1) Signaling Pathway

In plants, auxins are a class of hormones that regulate various aspects of growth and development. Phenoxyacetic acid and its derivatives can act as synthetic auxins. One of the proposed mechanisms of auxin perception involves Auxin-Binding Protein 1 (ABP1). While the precise signaling cascade is still under investigation, a leading model suggests that auxin binds to ABP1 in the apoplast (the space outside the cell membrane), leading to the activation of downstream signaling components at the plasma membrane and subsequent cellular responses.

A model of the ABP1-mediated auxin signaling pathway.

Conclusion

This technical guide has provided a detailed examination of the binding affinity of this compound and its derivatives to key protein targets. The compiled quantitative data, alongside comprehensive experimental protocols and visual representations of signaling pathways, offers a valuable resource for researchers in the field. While direct binding data for unsubstituted this compound remains somewhat limited for certain targets, the information on its derivatives provides a strong foundation for further investigation and the rational design of new molecules with tailored biological activities. The methodologies and pathways described herein should serve as a practical guide for future studies aimed at elucidating the intricate interactions of this compound and its analogs with their protein partners.

References

Phenoxyacetate as a Precursor in the Synthesis of Bioactive Molecules: An In-depth Technical Guide

Introduction

The phenoxyacetate scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, serving as a versatile precursor for the synthesis of a diverse array of bioactive molecules.[1][2] Its synthetic tractability and the ability of the phenoxy group to engage in various biological interactions have led to the development of numerous compounds with significant therapeutic and commercial applications.[3] This technical guide provides a comprehensive overview of the synthesis of bioactive molecules derived from this compound, with a focus on anticancer, anti-inflammatory, antibacterial, and herbicidal agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Bioactive Molecules Derived from this compound

The versatility of the this compound core allows for the introduction of various pharmacophoric features, leading to compounds with a wide range of biological activities. This section summarizes the key classes of bioactive molecules synthesized from this compound precursors.

Anticancer Agents

This compound derivatives, particularly those incorporating a hydrazone linkage, have emerged as a promising class of anticancer agents.[4] These compounds often induce apoptosis in cancer cells through various mechanisms.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-chloro-3-methylphenoxy)-N'-[(4-phenylthiophen-2-yl)methylidene] acetohydrazide (3g) | MKN45 (Gastric) | 1.471 ± 0.23 | [4] |

| Compound I (a 2,4,5-trichloro-phenoxyacetic acid derivative) | HepG2 (Liver) | 1.43 | [5] |

| 5-FU (Reference Drug) | HepG2 (Liver) | 5.32 | [5] |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colorectal Cancer (CRC) cells | 4.8 ± 0.35 | [6] |

| Rosiglitazone (Reference Drug) | Colorectal Cancer (CRC) cells | >10000 nM | [6] |

Anti-inflammatory Agents (COX-2 Inhibitors)

Phenoxyacetic acid derivatives have been successfully designed as selective cyclooxygenase-2 (COX-2) inhibitors, offering a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8] The phenoxyacetic acid moiety often serves as a key pharmacophore for interacting with the COX-2 active site.[9]

Table 2: Anti-inflammatory Activity of this compound Derivatives (COX-2 Inhibition)

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |

| 5d | 0.06 ± 0.01 | - | 133.34 | [9] |

| 5e | 0.07 ± 0.01 | - | - | [9] |

| 5f | 0.06 ± 0.01 | - | 111.53 | [9] |

| 7b | 0.08 ± 0.01 | - | - | [9] |

| 10c | 0.09 ± 0.01 | - | - | [9] |

| 10d | 0.07 ± 0.01 | - | - | [9] |

| 10e | 0.06 ± 0.01 | - | - | [9] |

| 10f | 0.07 ± 0.01 | - | - | [9] |

| Celecoxib (Reference Drug) | 0.05 ± 0.02 | 14.93 ± 0.12 | 298.6 | [9] |

| Mefenamic Acid (Reference Drug) | 1.98 ± 0.02 | 29.9 ± 0.09 | - | [9] |

| Pyrazoline-phenoxyacetic acid derivative 6a | 0.03 | - | 365.4 | [8] |

| Pyrazoline-phenoxyacetic acid derivative 6c | 0.03 | - | 196.9 | [8] |

Antibacterial Agents

A variety of phenoxyacetic acid derivatives have demonstrated potent antibacterial activity against a range of pathogenic bacteria, including Mycobacterium tuberculosis.[6]

Table 3: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | Mycobacterium smegmatis | 9.66 ± 0.57 | [6] |

| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | Mycobacterium tuberculosis H37Rv | 0.06 | [6] |

| Isoniazid (Reference Drug) | Mycobacterium tuberculosis H37Rv | 1.36 | [6] |

| Ciprofloxacin (Reference Drug) | Mycobacterium smegmatis | 6.67 ± 0.48 | [6] |

Herbicidal Agents (HPPD Inhibitors)

Aryloxyacetic acid derivatives have been developed as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant tyrosine catabolism, leading to their use as bleaching herbicides.[10][11]

Table 4: Herbicidal Activity of Aryloxyacetic Acid Derivatives (HPPD Inhibition)

| Compound | AtHPPD Ki (µM) | Reference |

| I12 | 0.011 | [10][11] |

| I23 | 0.012 | [10][11] |

| II4 | 0.023 | [10][11] |

| Mesotrione (Commercial Herbicide) | 0.013 | [10][11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative bioactive molecules from this compound precursors and for the biological assays used to evaluate their activity.

General Synthesis of Phenoxyacetic Acid

A common method for the synthesis of the phenoxyacetic acid scaffold involves the reaction of a substituted phenol with chloroacetic acid in the presence of a base.[12]

Protocol 2.1.1: Synthesis of Phenoxyacetic Acid [12]

-

Dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water in an ice-water bath.

-

Adjust the pH of the solution to 8-9 using a 30% NaOH solution to obtain a sodium chloroacetate solution.

-

In a separate flask, dissolve 45 mmol of NaOH in a mixed solvent of 15 mL of deionized water and 5 mL of ethanol at room temperature with constant stirring.

-

Slowly add 45 mmol of the desired phenol to the NaOH solution.

-

After stirring for 20 minutes, add the previously prepared sodium chloroacetate solution to the reaction mixture.

-

Reflux the mixture at 102°C for 5 hours.

-

After cooling to room temperature, acidify the mixture to pH 1-2 with 2.0 mol·L-1 HCl to precipitate the crude product.

-

Filter the precipitate, wash it three times with dilute hydrochloric acid, and dry at 60°C.

-

For purification, disperse the crude product in 100 mL of heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution.

-

Filter the solution and collect the filtrate.

-

Acidify the filtrate to pH 1-2 with 2.0 mol·L-1 HCl to precipitate the pure phenoxyacetic acid derivative.

-

Cool the mixture to room temperature, filter the product, wash with dilute hydrochloric acid, and dry overnight in a vacuum.

Synthesis of Anticancer Hydrazone Derivatives

Protocol 2.2.1: Synthesis of 2,4,5-Trichloro-Phenoxyacetic Acid Hydrazide (1) [5]

-

To a solution of ethyl 2-(2,4,5-trichlorophenoxy) acetate (10.0 mmol) in ethanol (30 mL), add hydrazine hydrate (5 mL, 80.0 mmol).

-

Reflux the reaction mixture for 6 hours.

-

After cooling to room temperature, filter the precipitate.

-

Wash the precipitate with ice-cold ethanol and ether.

-

Recrystallize the product from ethanol to yield colorless crystals.

Protocol 2.2.2: General Synthesis of Phenoxy Acetamide Hydrazone Derivatives [13]

-

A mixture of the appropriate aryloxy hydrazide (0.1 mol) and a substituted aldehyde (0.05 mol) is refluxed in ethanol (20 mL) in the presence of a few drops of sulfuric acid as a catalyst for 7–8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the solid product is filtered, washed, and recrystallized.

Synthesis of Anti-inflammatory COX-2 Inhibitors

Protocol 2.3.1: Synthesis of Phenoxyacetic Acid Aldehyde Intermediates [9]

-

Treat the starting aldehyde (e.g., 4-hydroxybenzaldehyde) with ethyl bromoacetate to yield the corresponding ethyl this compound derivative.

-

Subsequent hydrolysis of the ester results in the formation of the phenoxyacetic acid aldehyde derivative.

Protocol 2.3.2: Synthesis of Final Hydrazone-Based COX-2 Inhibitors [9]

-

Subject the phenoxyacetic acid aldehyde derivative to a reaction with a benzohydrazide derivative or 2-phenylacetohydrazide in refluxing ethanol with a catalytic amount of acetic acid.

Synthesis of Herbicidal HPPD Inhibitors

Protocol 2.4.1: General Synthesis of Aryloxyacetic Acid Derivatives as HPPD Inhibitors [14]

-

The synthesis typically involves a multi-step process starting from commercially available substituted phenols.

-

The phenol is reacted with methyl chloroacetate in the presence of a base like anhydrous potassium carbonate (K2CO3) in a solvent such as CH3CN to form the corresponding ester intermediate.

-

The ester is then hydrolyzed using a base (e.g., K2CO3) to yield the aryloxyacetic acid.

-

Finally, the aryloxyacetic acid is coupled with a 1,3-dicarbonyl compound (e.g., substituted 1,3-cyclohexanediones or 1,3-dimethyl-1H-pyrazole-5-ol) in the presence of a coupling agent like EDCI and a catalyst such as DMAP.

Biological Evaluation Protocols

Protocol 2.5.1: In Vitro COX-1 and COX-2 Inhibition Assay [9]

-

The Cayman® colorimetric COX inhibitor screening assay kit is used to assess the inhibitory activity of the synthesized compounds on ovine COX-1 and human COX-2.

-

The concentration of the compound required to inhibit enzyme activity by 50% (IC50) is determined.

-

The COX-2 selectivity index (SI) is calculated as the ratio of IC50(COX-1) / IC50(COX-2).

Protocol 2.5.2: In Vitro Antibacterial Activity (Broth Microdilution Method) [4]

-

Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plates are incubated under appropriate conditions for the specific bacterial strain.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Protocol 2.5.3: In Vitro HPPD Inhibition Assay [10]

-

The inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) is determined.

-

The assay measures the enzymatic conversion of the substrate, and the inhibition constant (Ki) is calculated to quantify the potency of the inhibitor.

Protocol 2.5.4: In Vitro Anticancer Activity (MTT Assay) [5]

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Signaling Pathways and Mechanisms of Action